2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine atoms, phenyl groups, and methoxy groups, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps, including the bromination of precursor compounds and subsequent coupling reactions. One common method involves the use of bromine and suitable catalysts to introduce bromine atoms into the molecular structure. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The bromine atoms and phenyl groups in the compound can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,4-DIBROMO-6-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE include:
- 2,6-Dibromonaphthalene
- 2,6-Dibromo-4-methylphenylamine
- 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic dianhydride
Uniqueness
The uniqueness of 2,4-DIBROMO-6-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C27H26Br2N2O7 |
---|---|
Molecular Weight |
650.3 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H26Br2N2O7/c1-15-7-6-8-16(2)24(15)37-14-23(32)31-30-13-18-9-19(28)12-20(29)25(18)38-27(33)17-10-21(34-3)26(36-5)22(11-17)35-4/h6-13H,14H2,1-5H3,(H,31,32)/b30-13+ |
InChI Key |
TWTDBWZQQCZPOH-VVEOGCPPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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